molecular formula C13H12BrNO2 B5719243 2-(6-bromo-2-methoxy-1-naphthyl)acetamide

2-(6-bromo-2-methoxy-1-naphthyl)acetamide

Cat. No. B5719243
M. Wt: 294.14 g/mol
InChI Key: ZAHVXHDFXDBRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-bromo-2-methoxy-1-naphthyl)acetamide, also known as BMAA, is a naturally occurring neurotoxin that has been linked to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. BMAA is found in various species of cyanobacteria, which are commonly found in freshwater and marine environments.

Mechanism of Action

2-(6-bromo-2-methoxy-1-naphthyl)acetamide is thought to exert its toxic effects on neurons by disrupting protein synthesis and inducing oxidative stress. Specifically, 2-(6-bromo-2-methoxy-1-naphthyl)acetamide has been shown to inhibit the activity of the enzyme glutamine synthetase, which is responsible for converting glutamate to glutamine. This inhibition leads to an accumulation of glutamate in the brain, which can cause overexcitation of neurons and ultimately lead to cell death.
Biochemical and Physiological Effects:
2-(6-bromo-2-methoxy-1-naphthyl)acetamide has been shown to have a number of biochemical and physiological effects on the body. In addition to its neurotoxic effects, 2-(6-bromo-2-methoxy-1-naphthyl)acetamide has been shown to induce oxidative stress, disrupt the blood-brain barrier, and alter the expression of genes involved in inflammation and cell death.

Advantages and Limitations for Lab Experiments

One advantage of studying 2-(6-bromo-2-methoxy-1-naphthyl)acetamide in the lab is that it allows researchers to better understand the mechanisms by which this toxin exerts its toxic effects on neurons. Additionally, studying 2-(6-bromo-2-methoxy-1-naphthyl)acetamide in the lab allows researchers to test potential treatments for neurodegenerative diseases that are caused by 2-(6-bromo-2-methoxy-1-naphthyl)acetamide exposure. However, one limitation of studying 2-(6-bromo-2-methoxy-1-naphthyl)acetamide in the lab is that it can be difficult to accurately mimic the conditions under which humans are exposed to this toxin in the environment.

Future Directions

There are a number of future directions for 2-(6-bromo-2-methoxy-1-naphthyl)acetamide research, including the development of more accurate and sensitive methods for detecting 2-(6-bromo-2-methoxy-1-naphthyl)acetamide in the environment and in human tissues. Additionally, future research should focus on identifying potential treatments for neurodegenerative diseases that are caused by 2-(6-bromo-2-methoxy-1-naphthyl)acetamide exposure. Finally, more research is needed to better understand the long-term health effects of 2-(6-bromo-2-methoxy-1-naphthyl)acetamide exposure and to develop strategies for reducing or eliminating 2-(6-bromo-2-methoxy-1-naphthyl)acetamide contamination in the environment.

Synthesis Methods

2-(6-bromo-2-methoxy-1-naphthyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-amino-3-bromo-5-methoxybenzoic acid with acetyl chloride in the presence of a base. Alternatively, 2-(6-bromo-2-methoxy-1-naphthyl)acetamide can be synthesized by the reaction of 2-bromo-6-methoxynaphthalene with glycine in the presence of a base.

Scientific Research Applications

2-(6-bromo-2-methoxy-1-naphthyl)acetamide has been extensively studied in the scientific community due to its potential role in the development of neurodegenerative diseases. Research has shown that 2-(6-bromo-2-methoxy-1-naphthyl)acetamide can cause damage to neurons in the brain by inducing oxidative stress and disrupting protein synthesis. Additionally, 2-(6-bromo-2-methoxy-1-naphthyl)acetamide has been shown to accumulate in the brains of animals and humans who consume contaminated seafood, leading to concerns about the potential health risks associated with 2-(6-bromo-2-methoxy-1-naphthyl)acetamide exposure.

properties

IUPAC Name

2-(6-bromo-2-methoxynaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-17-12-5-2-8-6-9(14)3-4-10(8)11(12)7-13(15)16/h2-6H,7H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHVXHDFXDBRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Bromo-2-methoxynaphthalen-1-yl)acetamide

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